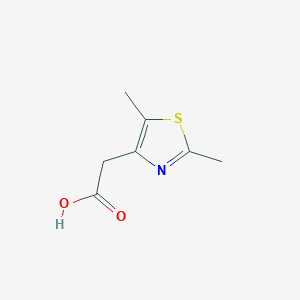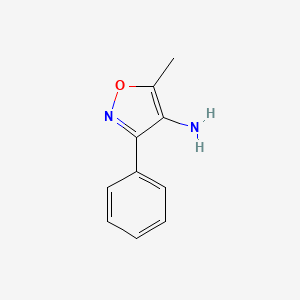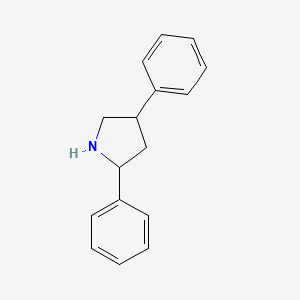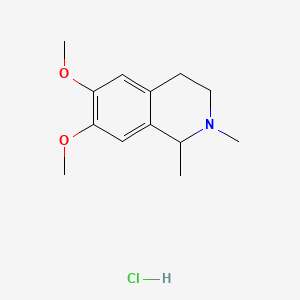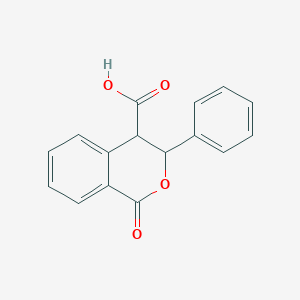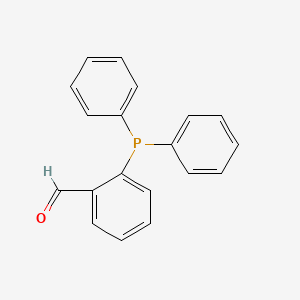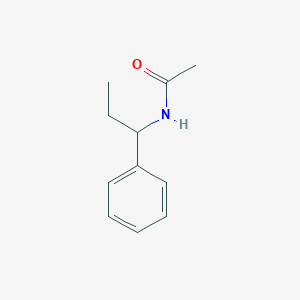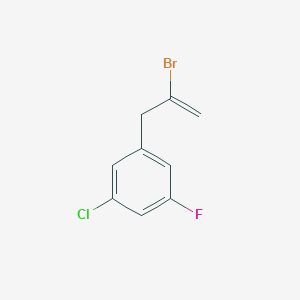
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene, also known as 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene, is a halogenated organic compound with a wide range of applications in the fields of scientific research and industrial production. 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene is a colorless liquid with a boiling point of 156-158 °C and a melting point of -45 °C. It is insoluble in water, but soluble in most organic solvents.
科学研究应用
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of other organic compounds. It has also been used as a catalyst for the synthesis of polymers and as a solvent for the extraction of natural products.
作用机制
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene is a halogenated organic compound and its mechanism of action is based on its ability to form halogen bonds with other molecules. Halogen bonds are weak, non-covalent interactions that form between a halogen atom and a lone pair of electrons on an electron-rich atom, such as oxygen or nitrogen. The halogen bonds formed by 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene can be used to stabilize the structure of molecules, resulting in increased solubility and improved reactivity.
Biochemical and Physiological Effects
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene is not known to have any direct biochemical or physiological effects. However, it has been shown to interact with certain enzymes, such as cytochrome P450, and this interaction can affect the metabolism of drugs and other substances. In addition, 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene can be used as a reagent in the synthesis of pharmaceuticals, and the products of this synthesis can have direct biochemical and physiological effects.
实验室实验的优点和局限性
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. It is also soluble in most organic solvents, making it easy to use in a variety of reaction conditions. The main limitation of 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene is its low boiling point, which can make it difficult to use in certain reaction conditions.
未来方向
There are several potential future directions for the use of 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene in scientific research. It could be used as a catalyst for the synthesis of polymers, or as a reagent in the synthesis of pharmaceuticals. It could also be used as a starting material for the synthesis of other organic compounds, such as dyes, pigments, and fragrances. In addition, 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene could be used in the development of new drugs and drug delivery systems. Finally, it could be used as a solvent for the extraction of natural products, such as essential oils and fragrances.
合成方法
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene(3-chloro-5-fluorophenyl)-1-propene can be synthesized from a variety of starting materials. The most common method of synthesis is the condensation reaction of 3-chloro-5-fluorobenzaldehyde with 2-bromopropene in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the product is isolated by distillation.
属性
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-chloro-5-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMYCWZWUMAYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373609 |
Source


|
| Record name | 1-(2-bromoprop-2-enyl)-3-chloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene | |
CAS RN |
842140-29-8 |
Source


|
| Record name | 1-(2-bromoprop-2-enyl)-3-chloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

